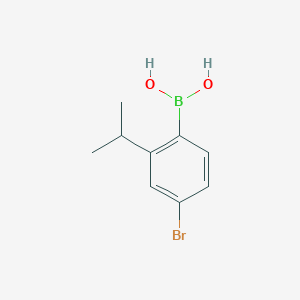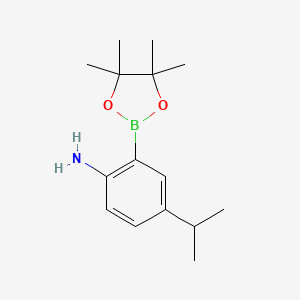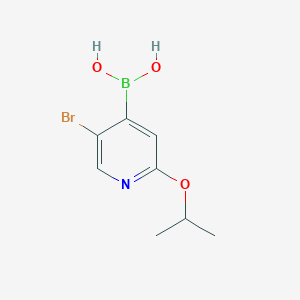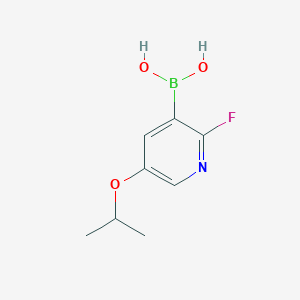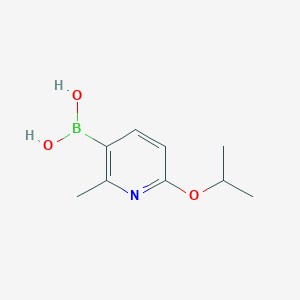
6-Isopropoxy-2-methylpyridine-3-boronic acid
Vue d'ensemble
Description
6-Isopropoxy-2-methylpyridine-3-boronic acid is a chemical compound with the CAS Number: 1451391-02-8 . It has a molecular weight of 195.03 and its IUPAC name is (6-isopropoxy-2-methylpyridin-3-yl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Isopropoxy-2-methylpyridine-3-boronic acid is 1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Isopropoxy-2-methylpyridine-3-boronic acid is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. This compound serves as a boron reagent in these reactions, allowing the coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The mild reaction conditions and functional group tolerance make this transformation widely applicable in organic synthesis .
Coordination Chemistry
Boronic acids are versatile ligands in coordination chemistry. This compound can form complexes with transition metals, leading to interesting reactivity and potential catalytic applications.
Safety and Hazards
The safety information for 6-Isopropoxy-2-methylpyridine-3-boronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 6-Isopropoxy-2-methylpyridine-3-boronic acid are not mentioned in the sources, boronic acids and their derivatives are of significant interest in various fields, including medicinal chemistry, due to their unique chemical properties . They are used as building blocks in the synthesis of various complex molecules . Therefore, the development of new synthetic methods and applications of 6-Isopropoxy-2-methylpyridine-3-boronic acid could be a potential area of future research.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
6-Isopropoxy-2-methylpyridine-3-boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation . This is followed by a reaction with an electrophilic organic group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 6-Isopropoxy-2-methylpyridine-3-boronic acid may participate, is a key step in many synthetic pathways for the production of pharmaceuticals, agrochemicals, and organic materials . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The result of the action of 6-Isopropoxy-2-methylpyridine-3-boronic acid would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 6-Isopropoxy-2-methylpyridine-3-boronic acid can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, base, and solvent, as well as reaction temperature and time . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature .
Propriétés
IUPAC Name |
(2-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVRPRGIYXIPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxy-2-methylpyridine-3-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B3240961.png)
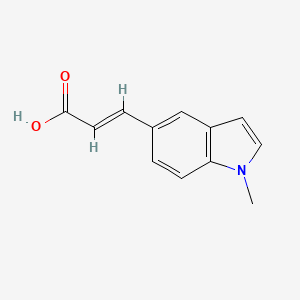
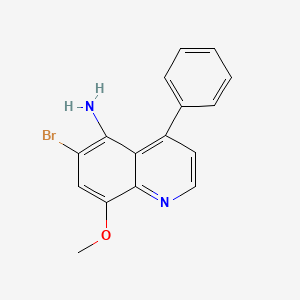

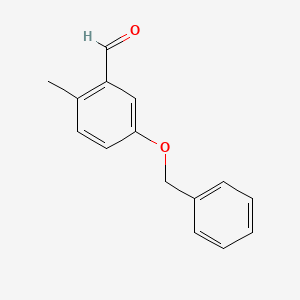
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3240993.png)
![2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid](/img/structure/B3241004.png)

